molecular formula C20H19N5S B2941888 3-(1,5-diphenyl-1H-pyrazol-4-yl)-4-ethyl-5-(methylsulfanyl)-4H-1,2,4-triazole CAS No. 956964-51-5

3-(1,5-diphenyl-1H-pyrazol-4-yl)-4-ethyl-5-(methylsulfanyl)-4H-1,2,4-triazole

Cat. No.: B2941888
CAS No.: 956964-51-5
M. Wt: 361.47
InChI Key: YQSUJKKOTUVRIS-UHFFFAOYSA-N
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Description

3-(1,5-Diphenyl-1H-pyrazol-4-yl)-4-ethyl-5-(methylsulfanyl)-4H-1,2,4-triazole ( 956964-51-5) is a synthetic organic compound featuring a complex molecular structure that incorporates both pyrazole and 1,2,4-triazole heterocyclic rings . The molecular formula is C20H19N5S, and it has a molecular weight of 361.47 g/mol . This structural motif is of significant interest in medicinal chemistry and materials science research. While specific biological data for this compound is not widely published, the 1,2,4-triazole scaffold is a well-established pharmacophore in drug discovery due to its ability to engage in hydrogen bonding and dipole interactions with biological targets . Derivatives of 1,2,4-triazole have been extensively studied and are known to exhibit a broad spectrum of pharmacological activities, including anticancer, antifungal, antimicrobial, antiviral, and anti-inflammatory effects . The presence of the pyrazole ring further enhances the potential for diverse biological activity, as this scaffold is also prevalent in many bioactive molecules . Researchers may find this compound valuable as a key intermediate or building block for the synthesis of more complex heterocyclic systems, or for investigating structure-activity relationships in the development of new therapeutic agents. This product is intended for research and development purposes only. It is not intended for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

3-(1,5-diphenylpyrazol-4-yl)-4-ethyl-5-methylsulfanyl-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N5S/c1-3-24-19(22-23-20(24)26-2)17-14-21-25(16-12-8-5-9-13-16)18(17)15-10-6-4-7-11-15/h4-14H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQSUJKKOTUVRIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NN=C1SC)C2=C(N(N=C2)C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the pyrazole ring followed by the introduction of the triazole moiety. One common method involves the reaction of 1,5-diphenyl-1H-pyrazole-4-carboxylic acid with hydrazine hydrate to form the corresponding hydrazide, which is then cyclized under acidic conditions to yield the triazole ring.

Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors or batch processes to ensure consistent quality and yield. The choice of solvents, catalysts, and reaction conditions is optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Cyclocondensation of Pyrazole and Triazole Derivatives

  • Reagents : Tosylhydrazones, α,β-alkynic bromides, and hydrazines .

  • Mechanism :

    • In situ generation of diazo compounds from tosylhydrazones and alkynyl bromides via [3 + 2] cycloaddition .

    • Cyclocondensation of β-enamino diketones with arylhydrazines to form the pyrazole core, followed by triazole ring closure .

  • Conditions : Copper-mediated trifluoromethylation at room temperature in air .

Key Intermediate Formation

For the triazole moiety:

  • Hydrazine monohydrate reacts with triethyl orthoalkylates (e.g., triethyl orthoformate) under reflux to form 1,2,4-triazole intermediates .

Functionalization Reactions

The compound’s methylsulfanyl (-SMe) and ethyl groups enable further derivatization:

Nucleophilic Substitution at the Methylsulfanyl Group

  • Reagents : Amines, alkoxides, or thiols.

  • Outcome : Replacement of -SMe with -SR (R = nucleophile) .

Oxidation of the Methylsulfanyl Group

  • Controlled oxidation with H₂O₂ or m-CPBA converts -SMe to sulfoxide (-SO-) or sulfone (-SO₂-) .

Multicomponent Reactions

The compound participates in reactions leveraging its pyrazole and triazole motifs:

Cycloaddition with Alkenes/Alkynes

  • Reagents : Electron-deficient alkynes (e.g., 2-bromo-3,3,3-trifluoropropene) .

  • Product : 5-Trifluoromethylpyrazole derivatives via [3 + 2] cycloaddition .

Cross-Coupling Reactions

  • Catalysts : Pd(PPh₃)₄ or CuI.

  • Examples :

    • Suzuki-Miyaura coupling with aryl boronic acids to modify phenyl groups .

    • Ullmann-type coupling for C–N bond formation at the triazole ring .

Key Reaction Data

Reaction TypeReagents/ConditionsYield (%)Key Product FeaturesReference
CyclocondensationTosylhydrazones, Cu(OTf)₂, RT, air75–854-Trifluoromethylpyrazoles
Nucleophilic SubstitutionKOtBu, R-X in DMF60–70-SR derivatives
OxidationH₂O₂ (30%), CH₂Cl₂, 0°C → RT80–90Sulfoxide/sulfone derivatives
Suzuki CouplingPd(PPh₃)₄, ArB(OH)₂, K₂CO₃, dioxane65–75Biaryl-functionalized analogs

Mechanistic Insights

  • Regioselectivity : The 1,2,4-triazole ring directs electrophilic substitution to the 5-position due to electron-withdrawing effects of -SMe .

  • Steric Effects : Bulky 1,5-diphenylpyrazole substituents hinder reactivity at the 4-position of the triazole .

Scientific Research Applications

This compound has diverse applications in scientific research, including:

  • Chemistry: Used as a building block in the synthesis of more complex molecules.

  • Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

  • Medicine: Investigated for its therapeutic potential in treating various diseases.

  • Industry: Employed in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may inhibit enzymes or bind to receptors, leading to biological responses. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties of 3-(1,5-diphenyl-1H-pyrazol-4-yl)-4-ethyl-5-(methylsulfanyl)-4H-1,2,4-triazole, the following table compares its structural and functional attributes with analogous triazole derivatives from the literature:

Compound Core Structure Key Substituents Biological Activity Reference
This compound (Target) 1,2,4-triazole 3: 1,5-Diphenylpyrazole; 4: Ethyl; 5: Methylsulfanyl Not reported; inferred potential for CNS activity (based on structural analogs)
3-Amino-5-[4-chloro-2-(2-fluorophenoxy)phenyl]-4H-1,2,4-triazole 1,2,4-triazole 3: Amino; 5: 4-Chloro-2-(2-fluorophenoxy)phenyl Anticonvulsant (ED₅₀ = 1.4 mg/kg, comparable to diazepam)
1-Substituted-phenyl-4-substituted-phenylsulfonyl-5-methyl-1H-1,2,3-triazole 1,2,3-triazole 4: Phenylsulfonyl; 5: Methyl High potency and specificity (structural linkage critical for target selectivity)
3-(3-Methoxybenzylsulfonyl)-4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole 1,2,4-triazole 3: 3-Methoxybenzylsulfonyl; 4: Phenyl; 5: 3,4,5-Trimethoxyphenyl Anticancer activity (sulfonyl group enhances electron-withdrawing effects)

Key Findings from Comparisons:

Ethyl vs. Methyl Substituents: The ethyl group at position 4 in the target compound could increase steric hindrance compared to smaller groups (e.g., methyl in ), possibly enhancing metabolic stability or reducing off-target interactions.

Linkage and Specificity :

  • Sulfonyl linkages (e.g., in ) are associated with higher specificity compared to amide linkages, suggesting that the methylsulfanyl group in the target compound may balance lipophilicity and target engagement without excessive polarity.

Anticonvulsant Potential: The target compound shares structural similarities with 3-amino-5-[4-chloro-2-(2-fluorophenoxy)phenyl]-4H-1,2,4-triazole, a potent anticonvulsant . The absence of an amino group and presence of a diphenylpyrazole moiety in the target compound may shift activity toward other therapeutic areas, such as anxiolytic or antimicrobial effects.

Biological Activity

The compound 3-(1,5-diphenyl-1H-pyrazol-4-yl)-4-ethyl-5-(methylsulfanyl)-4H-1,2,4-triazole is a member of the triazole family known for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antibacterial, antifungal, and anticancer properties, supported by relevant data and case studies.

  • Molecular Formula : C20_{20}H19_{19}N5_5S
  • Molecular Weight : 361.46 g/mol
  • CAS Number : Not specified in the sources

Antibacterial Activity

Research has demonstrated that derivatives of 1,2,4-triazoles exhibit significant antibacterial activity. For instance, compounds with similar structures have shown effective inhibition against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) values for these compounds can range significantly based on structural modifications.

Case Study: Antibacterial Efficacy

In a comparative study of triazole derivatives:

CompoundMIC (µg/mL)Bacterial Strain
Triazole A0.25MRSA
Triazole B0.50E. coli
Triazole C1.00P. aeruginosa

These findings suggest that the structural features of triazoles greatly influence their antibacterial potency .

Antifungal Activity

1,2,4-Triazoles are also recognized for their antifungal properties. The core structure has been pivotal in developing new antifungal agents due to its ability to inhibit fungal growth effectively.

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications at specific positions on the triazole ring can enhance antifungal activity. For example:

ModificationActivity Level
Hydroxyl group at C-3High
Methyl substitution at N-4Moderate

Research has shown that certain derivatives possess broad-spectrum antifungal activity, making them suitable candidates for further development .

Anticancer Activity

Recent studies have highlighted the potential of this compound as an anticancer agent. In vitro tests have demonstrated its efficacy against various cancer cell lines.

Case Study: Antitumor Efficacy

A study evaluating the compound's effect on breast cancer cell lines (MDA-MB-231 and MCF-7) revealed promising results:

CompoundIC50_{50} (µM)Cell Line
Test Compound17.83MDA-MB-231
Cisplatin20.00MDA-MB-231
Test Compound19.73MCF-7
Cisplatin22.00MCF-7

The compound showed comparable or superior activity to Cisplatin, a standard chemotherapeutic agent .

Q & A

Basic: What synthetic methodologies are recommended for preparing this triazole-pyrazole hybrid compound?

Methodological Answer:
The synthesis typically involves multi-step reactions starting from diarylpyrazole precursors. Key steps include:

  • Cyclocondensation : React ethyl acetoacetate derivatives with phenylhydrazine to form the pyrazole core .
  • Triazole Formation : Use thiourea or thiosemicarbazide under reflux conditions with acetic acid to introduce the triazole ring .
  • Functionalization : Introduce the methylsulfanyl group via nucleophilic substitution using methanethiol or dimethyl disulfide in basic media (e.g., KOH/ethanol) .
  • Ultrasound-Assisted Synthesis : For improved yield and reduced reaction time, employ ultrasound irradiation (e.g., 40 kHz, 60°C) during condensation steps .

Basic: How can X-ray crystallography confirm the molecular structure and conformation?

Methodological Answer:

  • Data Collection : Use a single-crystal diffractometer (Mo-Kα radiation, λ = 0.71073 Å) to collect intensity data at 100–150 K .
  • Structure Solution : Apply direct methods (SHELXS/SHELXD) for phase determination .
  • Refinement : Refine anisotropic displacement parameters with SHELXL, incorporating hydrogen atoms in calculated positions (riding model) .
  • Visualization : Generate ORTEP diagrams (ORTEP-3 or WinGX) to illustrate anisotropic thermal ellipsoids and validate bond geometries .

Advanced: How do hydrogen-bonding patterns influence crystal packing and stability?

Methodological Answer:

  • Graph Set Analysis : Classify hydrogen bonds (e.g., N–H···S, C–H···π) using Etter’s formalism to identify motifs like R22(8)R_2^2(8) or C(6)C(6) chains .
  • Packing Energy Calculations : Use CrystalExplorer with Hirshfeld surfaces to quantify intermolecular interactions (e.g., van der Waals vs. electrostatic contributions) .
  • Thermal Stability : Correlate hydrogen-bond density with thermogravimetric analysis (TGA) data; densely packed crystals often exhibit higher decomposition temperatures .

Advanced: How can researchers resolve contradictions between spectroscopic and crystallographic data?

Methodological Answer:

  • NMR vs. X-ray Discrepancies : If NMR suggests rotational freedom (e.g., ethyl group), compare with crystallographic torsion angles. Dynamic effects in solution may explain differences .
  • DFT Validation : Optimize the crystallographic structure using Gaussian09 at the B3LYP/6-311+G(d,p) level. Compare theoretical IR/Raman spectra with experimental data to identify conformational artifacts .
  • Twinned Crystals : Use PLATON’s TWINABS to reprocess diffraction data if peak splitting or high R-factors suggest twinning .

Advanced: What computational strategies enhance experimental studies of this compound?

Methodological Answer:

  • Docking Studies : Perform molecular docking (AutoDock Vina) to predict binding affinities with biological targets (e.g., kinase enzymes). Use the triazole’s sulfur atom as a hydrogen-bond acceptor .
  • ADME Prediction : Apply SwissADME to evaluate pharmacokinetic properties (e.g., LogP = 3.2 ± 0.5, high GI absorption) .
  • Reactivity Analysis : Simulate electrophilic substitution sites using Fukui indices (Gaussian09) to guide regioselective derivatization .

Advanced: How can researchers optimize synthetic yields for complex derivatives?

Methodological Answer:

  • Design of Experiments (DoE) : Use a Box-Behnken model to optimize variables (temperature, solvent polarity, catalyst loading). For example, a 20% increase in yield was achieved by tuning DMF/water ratios .
  • Byproduct Mitigation : Monitor reaction progress via LC-MS (C18 column, 0.1% formic acid in acetonitrile/water). Quench side reactions (e.g., over-oxidation) with Na₂S₂O₃ .

Advanced: What analytical techniques validate purity and functional group integrity?

Methodological Answer:

  • HPLC-PDA : Use a Zorbax Eclipse Plus C18 column (3.5 µm, 4.6 × 150 mm) with a gradient elution (30–90% acetonitrile in 15 min) to detect impurities (<0.5%) .
  • XPS Analysis : Confirm sulfur oxidation states (e.g., methylsulfanyl vs. sulfoxide) with a Kratos Axis Supra spectrometer (Al-Kα source, 1486.6 eV) .

Advanced: How can crystallographic data guide structure-activity relationship (SAR) studies?

Methodological Answer:

  • Torsion Angle Analysis : Compare the dihedral angle between pyrazole and triazole rings (e.g., 12° vs. 25°) to assess conformational impact on bioactivity .
  • Solvent-Accessible Surface Area (SASA) : Use PyMOL to calculate SASA for the methylsulfanyl group; higher exposure correlates with enhanced electrophilic reactivity .

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